molecular formula C22H21N5O2 B2927208 N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide CAS No. 1251601-93-0

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide

Cat. No.: B2927208
CAS No.: 1251601-93-0
M. Wt: 387.443
InChI Key: GWQXRVUHXGCSDT-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a novel chemical entity designed for research purposes within the [1,2,4]triazolo[4,3-b]pyridazine class, a scaffold recognized in medicinal chemistry discovery . While the specific biological profile of this compound is under investigation, its core structure is related to compounds that have demonstrated potent bioactivity in phenotypic screens, particularly against infectious diseases . The presence of the mesityl (2,4,6-trimethylphenyl) group and the 3-oxo moiety may influence the compound's physicochemical properties and target engagement, offering a distinct profile for structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is intended to support exploratory investigations in chemical biology, hit-to-lead optimization, and the development of new pharmacological tools. Researchers are encouraged to determine the specific suitability of this compound for their applications.

Properties

IUPAC Name

2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-14-11-15(2)21(16(3)12-14)23-20(28)13-26-22(29)27-19(25-26)10-9-18(24-27)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQXRVUHXGCSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide typically involves a multi-step process. One commonly employed route starts with the cyclization of appropriate precursors to form the triazolopyridazinone core. This is followed by acylation with mesityl derivatives under controlled conditions. Reagents like triethylamine and dichloromethane may be used, and reactions are often carried out at low temperatures to optimize yield and purity.

Industrial Production Methods

Industrial-scale production of this compound would likely involve automated synthesis using reactors designed to handle specific reaction conditions. Processes are optimized for scalability, efficiency, and cost-effectiveness, ensuring consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming ketone or aldehyde derivatives under the influence of oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions may yield amine derivatives when treated with reducing agents such as sodium borohydride.

  • Substitution: : N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide can undergo nucleophilic substitution, where functional groups are replaced by nucleophiles under controlled conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, ethanol, acetone.

Major Products

Oxidation and reduction reactions primarily yield oxygenated or hydrogenated derivatives, respectively. Substitution reactions can produce a variety of functionalized compounds depending on the nature of the nucleophile involved.

Scientific Research Applications

Chemistry

The compound's structural complexity makes it a valuable subject for synthetic chemistry, aiding in the exploration of novel reaction mechanisms and pathways.

Biology

In biological research, N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is investigated for its potential as a bioactive molecule, possibly interacting with various enzymes and receptors.

Medicine

There is ongoing research into its therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions. Its unique structure allows for interactions with biological targets, offering potential in treatments for inflammatory and infectious diseases.

Industry

The compound may find applications in the development of new materials with specialized properties, including polymers and coatings, due to its stability and reactivity profile.

Mechanism of Action

The mechanism by which N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide exerts its effects is likely multi-faceted. It may interact with specific molecular targets, such as enzymes or receptors, disrupting normal biological processes. The precise pathways involved depend on the compound’s ability to bind to these targets, potentially inhibiting or modifying their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and synthesis routes.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features/Implications
N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazin - 6-Phenyl
- 3-Oxo
- N-mesityl
C₂₄H₂₄N₆O₂* ~436.5 Enhanced lipophilicity due to mesityl
N-cyclohexyl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide [1,2,4]triazolo[4,3-b]pyridazin - 6-Phenyl
- 3-Oxo
- N-cyclohexyl
C₂₁H₂₄N₆O₂ ~408.5 Improved solubility vs. mesityl analog
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide [1,2,4]triazolo[4,3-b]pyridazin - 6-Thiophen-2-yl
- 6-Oxo
C₁₆H₁₃N₇O₂S 367.4 Thiophene enhances π-π interactions
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine - 6-Methyl
- 4-Methylphenyl
C₁₇H₁₇N₃O 279.3 Simplified scaffold; lower molecular weight

Physicochemical and Pharmacokinetic Implications

  • However, its high lipophilicity (logP ~4.2 estimated) may limit aqueous solubility .
  • N-cyclohexyl analog : The cyclohexyl group balances lipophilicity and solubility, making it more suitable for oral bioavailability in preclinical models .
  • Thiophene-containing analog : The sulfur atom in thiophene facilitates hydrogen bonding and π-stacking, which could enhance target binding affinity .

Biological Activity

N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains a triazolo-pyridazine core, which is known for its versatility in interacting with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates a high degree of complexity with potential implications for its biological interactions. The presence of a mesityl group and a triazolo-pyridazine core suggests that this compound may exhibit unique pharmacological properties.

Preliminary research indicates that the compound may interact with various biological pathways. The triazolo-pyridazine scaffold is known to inhibit several kinases involved in cancer progression. For instance, studies have shown that related compounds with similar scaffolds exhibit significant inhibitory activity against the AKT pathway, which is crucial in oncogenesis and tumor growth regulation .

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have reported that derivatives of triazolo-pyridazine compounds show effective cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that N-mesityl derivatives could be further explored for their potential as anticancer agents.

Case Studies

One notable case study involved the synthesis and evaluation of related pyrano[2,3-c]pyrazole derivatives that showed significant anti-glioma activity. Compound 4j from this study was found to inhibit glioma cell growth effectively while being relatively non-toxic to normal cells . This highlights the potential therapeutic window for compounds structurally related to N-mesityl derivatives.

Pharmacokinetics and Toxicology

While the anticancer efficacy is promising, understanding the pharmacokinetic profile and potential toxicity is crucial for clinical development. Current data suggest that certain derivatives exhibit low toxicity towards non-cancerous cells even at high concentrations, indicating a favorable safety profile . However, further studies are required to fully elucidate the pharmacokinetics of N-mesityl derivatives.

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